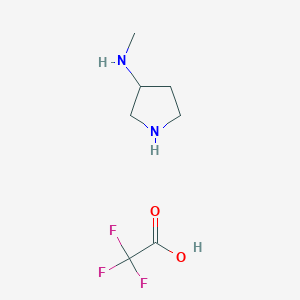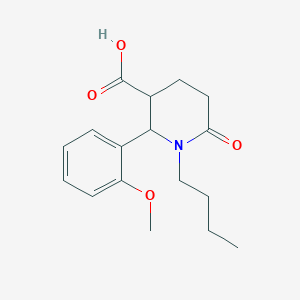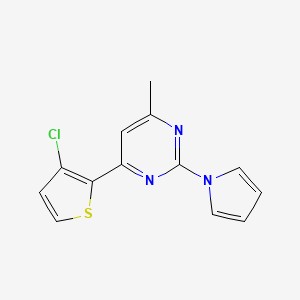
1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one, also known as CP-1, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. CP-1 is a pyrazinone derivative that exhibits a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in inflammation, tumor growth, and viral replication. 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has been shown to inhibit the NF-κB pathway, which is a critical regulator of inflammation and immune response. 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has been shown to inhibit the activity of viral proteases, which are critical for viral replication.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has also been found to inhibit the replication of several viruses, including HIV, HCV, and influenza virus. In addition, 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has been shown to exhibit antioxidant and neuroprotective activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has also been extensively studied for its potential use in medicinal chemistry, and its biological activities have been well characterized. However, 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one also has several limitations for lab experiments. It is a relatively complex molecule, which may make it difficult to study its mechanism of action. 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one. One potential direction is to further study its mechanism of action, particularly its effects on key signaling pathways involved in inflammation, tumor growth, and viral replication. Another potential direction is to explore its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis method of 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one and to develop more efficient and cost-effective methods for its production.
Métodos De Síntesis
1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one can be synthesized through a multistep process involving the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the reaction with thiourea and phenylacetic acid. The final product is obtained through the reaction of the intermediate compound with acetic anhydride. The synthesis method of 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities. 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has also been found to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-phenacylsulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-14-6-8-15(9-7-14)21-11-10-20-17(18(21)23)24-12-16(22)13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLYLUOBZPJLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2713661.png)
![ethyl 1-(4-chlorophenyl)-4-[(2-furylmethyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713663.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2713664.png)
![N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2713665.png)
![1-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2713667.png)


![4-(4-chlorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2713672.png)

![3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2713675.png)



